Cas no 156090-18-5 (Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]-)

Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]- structure
156090-18-5 structure
Productnaam:Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]-
CAS-nummer:156090-18-5
MF:C21H26N6O2
MW:394.470143795013
CID:177124
PubChem ID:219022

Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]-
    • Topixantrone
    • 5-((2-(Dimethylamino)ethyl)amino)-2-(2-((2-hydroxyethyl)amino)ethyl)indazolo[4,3-gh]isoquinolin-6(2H)-one
    • 5-{[2-(Dimethylamino)ethyl]amino}-2-{2-[(2-hydroxyethyl)amino]ethyl}indazolo[4,3-gh]isoquinolin-6(2H)-one
    • Indazolo(4,3-gh)isoquinolin-6(2H)-one, 5-((2-(dimethylamino)ethyl)amino)-2-(2-((2-hydroxyethyl)amino)ethyl)-
    • indazolo[4,3-gh]isoquinolin-6(2H)-one, 5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]et
    • BBR-3576
    • Topixantrone [USAN:INN:BAN]
    • INDAZOLO(4,3-GH)ISOQUINOLIN-6(2H)-ONE,5-((2-(DIMETHYLAMINO)ETHYL)AMINO)-2-(2-((2-HYDROXYETHYL)AMINO)ETHYL)
    • TOPIXANTRONE [USAN]
    • 156090-18-5
    • DTXSID30166042
    • BBR 3576 (DIHYDROCHLORIDE)
    • 10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one
    • SCHEMBL1344518
    • BBR 3576
    • TOPIXANTRONE [INN]
    • NS00127193
    • D06190
    • CHEMBL153774
    • Topixantrone (USAN/INN)
    • BBR3576
    • AKOS030604979
    • R40RXC296C
    • 5-((2-(Dimethylamino)ethyl)amino)-2-(2-((2-hydroxyethyl)amino)ethyl)indazolo(4,3-gh)isoquinolin-6(2H)-one
    • UNII-R40RXC296C
    • 5-[[2-(Dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]indazolo[4,3-gh]isoquinolin-6(2H)-one
    • Q27287767
    • Inchi: InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3
    • InChI-sleutel: ZHAKYGFJVGCOAE-UHFFFAOYSA-N
    • LACHT: OCCNCCN1N=C2C3=CN=CC=C3C(C3=C(C=CC1=C23)NCCN(C)C)=O

Berekende eigenschappen

  • Exacte massa: 394.21198
  • Monoisotopische massa: 394.212
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 9
  • Complexiteit: 561
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 95.3Ų
  • XLogP3: 1.1

Experimentele eigenschappen

  • Dichtheid: 1.36
  • Kookpunt: 671.7°Cat760mmHg
  • Vlampunt: 360°C
  • Brekindex: 1.689
  • PSA: 95.31
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